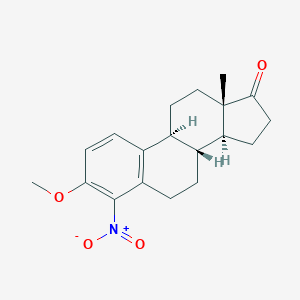

4-Nitroestrone 3-methyl ether

Description

Overview of Estrone (B1671321) Derivatives in Scientific Inquiry

Estrone, a naturally occurring estrogen, is a C18 steroid characterized by a hydroxyl group at the third carbon position and a ketone at the 17th. nih.govdrugbank.com It serves as a precursor in the body for the more potent estrogen, estradiol (B170435). nih.gov The modification of the estrone molecule has been a common strategy in medicinal chemistry to alter its biological effects. ontosight.ai These modifications can involve the addition of various chemical groups to the steroid's core structure. ontosight.aiontosight.ai

The resulting estrone derivatives have been investigated for a variety of potential therapeutic uses. These include hormone replacement therapy, contraception, and the treatment of hormone-sensitive cancers. ontosight.ai For instance, some derivatives are designed to block the action of estrogen in cancer cells, while others may have selective effects in different tissues. nih.govontosight.ai The study of these derivatives provides valuable insights into the relationship between a molecule's structure and its biological function. nih.gov

Contextualizing 4-Nitroestrone (B1216102) 3-methyl ether within Steroidal Research Frameworks

4-Nitroestrone 3-methyl ether is a synthetic derivative of estrone. ontosight.ai Its structure is distinguished by the addition of a nitro group at the fourth carbon position and a methyl ether group at the third position of the estrone framework. ontosight.ai This compound is a subject of interest in steroidal research due to its potential biological activities. ontosight.airesearchgate.net

Specifically, this compound has been examined for its effects on estrogen receptors and its potential as an inhibitor of cancer cell growth. ontosight.airesearchgate.net Research has indicated that the placement of the nitro group at the 4-position is crucial for its carcinostatic properties. researchgate.net The 3-methyl ether group may also play a role in its activity, potentially through conversion back to the free phenol (B47542) within the body. researchgate.net The study of compounds like this compound helps to elucidate the mechanisms of estrogen action and aids in the development of new therapeutic strategies. ontosight.ai

Detailed Research Findings

Research has demonstrated that this compound can effectively inhibit the growth of certain types of mammary tumors in rats. researchgate.net Interestingly, its inhibitory effect was significantly reduced when the nitro group was moved to the 2-position, highlighting the importance of the substitution pattern on the A-ring of the steroid. researchgate.net Evidence suggests that this class of A-ring substituted estrogens may exert their growth-inhibiting effects through the estrogen receptor mechanism. researchgate.net

Furthermore, studies have shown that this compound can induce focal atrophy in the pituitary and ovaries while causing moderate hypertrophy of the uterus in animal models. researchgate.net These findings underscore the complex and tissue-specific effects that can be achieved through the chemical modification of the estrone molecule.

The synthesis of this compound and its parent compound, 4-nitroestrone, has been a subject of chemical research. The direct nitration of estrone can yield both 2-nitroestrone and 4-nitroestrone, with the 4-nitro isomer being less soluble and crystallizing out first from the reaction mixture. researchgate.netchemrxiv.org This synthetic route provides access to these compounds for further biological evaluation. chemrxiv.org

Properties

CAS No. |

14846-62-9 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H23NO4/c1-19-10-9-12-11-5-7-16(24-2)18(20(22)23)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 |

InChI Key |

QDFCXLJPTBSDPF-BFDPJXHCSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC |

Other CAS No. |

14846-62-9 |

Synonyms |

4-nitroestrone 3-methyl ether |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Elucidation of 4 Nitroestrone 3 Methyl Ether

Strategies for Nitration of Steroidal Scaffolds

The introduction of a nitro group onto the steroidal scaffold, specifically on the aromatic A-ring, is achieved through electrophilic aromatic substitution. The success of this synthesis relies on understanding the directing effects of the substituents on the ring and selecting appropriate nitrating agents and conditions.

Regioselective Nitration of Estrone (B1671321) Precursors

The phenolic A-ring of estrone and its derivatives is highly activated towards electrophilic aromatic substitution. The hydroxyl group at the C-3 position (or its methyl ether derivative) is a potent activating group and is ortho, para-directing. makingmolecules.comwikipedia.org This electronic influence directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C-2 and C-4 positions, which are ortho and para to the C-3 substituent, respectively.

The regioselectivity of the nitration reaction is therefore a competition between substitution at the C-2 and C-4 positions. While both sites are electronically activated, the outcome can be influenced by steric factors. The bulky steroid backbone may offer some steric hindrance, potentially influencing the ratio of 2-nitro to 4-nitro isomers formed. google.com The formation of 2,4-dinitro derivatives is also possible, particularly under harsh reaction conditions or with an excess of the nitrating agent. nih.gov

| Position on Estrone A-Ring | Relation to C-3 Substituent (-OH or -OCH₃) | Electronic Effect of C-3 Substituent | Susceptibility to Electrophilic Attack |

|---|---|---|---|

| C-1 | meta | Deactivated (relative to C-2, C-4) | Low |

| C-2 | ortho | Activated | High |

| C-4 | para | Activated | High |

| C-5 | meta | Deactivated (relative to C-2, C-4) | Low |

Development of Nitrating Agents and Reaction Conditions

A variety of nitrating agents and reaction conditions have been developed for the nitration of phenolic compounds, which are applicable to estrone and its ethers. The choice of reagent can influence the yield and regioselectivity of the reaction.

For highly activated aromatic rings like the one in estrone 3-methyl ether, mild conditions are often sufficient. masterorganicchemistry.com The classical method involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. However, for sensitive substrates or to avoid over-nitration, alternative and milder nitrating systems are often employed. These can include dilute nitric acid or various metal nitrates, sometimes supported on solid materials like clays (B1170129) or zeolites to improve selectivity and ease of workup. organic-chemistry.orgtandfonline.comnih.gov

| Nitrating Agent/System | Typical Conditions | Notes |

|---|---|---|

| Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) | Low temperature (e.g., 0-10 °C) | Standard, powerful nitrating mixture; generates NO₂⁺. masterorganicchemistry.com |

| Dilute Nitric Acid (HNO₃) | Room temperature or gentle heating | Milder conditions suitable for activated rings like phenols. google.com |

| Metal Nitrates (e.g., Cu(NO₃)₂, Zn(NO₃)₂) | Often used with a solid support (e.g., Zeolite, Clay) or in acetic anhydride. tandfonline.comresearchgate.net | Can offer improved regioselectivity and milder reaction conditions. |

| Sodium Nitrite (NaNO₂) with an Oxidant/Catalyst | Various, e.g., in the presence of tetrabutylammonium (B224687) dichromate (TBAD). researchgate.net | Alternative pathway to generate the nitrating species. |

| Triflyl Nitrate (TfONO₂) | Generated in situ, often in ionic liquids. | A powerful electrophilic nitrating reagent. organic-chemistry.org |

Mechanistic Pathways of Aromatic Nitration on Steroids

The nitration of the steroidal A-ring proceeds via the well-established mechanism of electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The process can be broken down into three fundamental steps:

Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is typically formed by the protonation of nitric acid by a stronger acid, such as sulfuric acid, followed by the loss of a water molecule. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π system of the estrone A-ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or a σ-complex. masterorganicchemistry.comlibretexts.org The positive charge in this intermediate is delocalized across the ring, with significant charge density residing on the carbons ortho and para to the site of attack. The presence of the electron-donating methoxy (B1213986) group at C-3 provides additional stabilization to the arenium ion, particularly when the attack occurs at the C-2 or C-4 positions. makingmolecules.com

Deprotonation and Restoration of Aromaticity : In the final step, a weak base (such as water or the bisulfate ion) removes a proton from the sp³-hybridized carbon atom where the nitro group has attached. This regenerates the aromatic π system, leading to the formation of the stable nitro-substituted estrone derivative. masterorganicchemistry.comlibretexts.org This step is typically fast and highly exothermic due to the recovery of the aromatic stabilization energy.

Etherification and Derivative Synthesis

Prior to nitration, the phenolic hydroxyl group at the C-3 position of estrone is typically protected as a methyl ether. This prevents unwanted side reactions and can subtly modify the electronic properties of the A-ring.

Methylation Protocols for 3-Position Hydroxyl Groups

The conversion of the C-3 hydroxyl group of estrone to a methyl ether is a common and crucial step in the synthesis of many steroidal derivatives, including 4-Nitroestrone (B1216102) 3-methyl ether. wikipedia.orgmedchemexpress.com This etherification serves as a protective group strategy.

The most common laboratory method for this transformation is a Williamson ether synthesis. This involves deprotonating the weakly acidic phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution on a methylating agent. Dimethyl sulfate (B86663) is a frequently used reagent for this purpose, often in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a polar solvent. google.comosti.gov Alternatively, methyl iodide can be used. Microbial transformations have also been reported, where organisms such as Mycobacterium smegmatis can perform the O-methylation of the 3-hydroxy group on various estratrienes. nih.gov

| Methylating Agent | Base | Typical Solvent | Reaction Type |

|---|---|---|---|

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (NaOH) | Aqueous or biphasic | Chemical Synthesis google.com |

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Chemical Synthesis |

| Mycobacterium smegmatis | N/A (enzyme-catalyzed) | Aqueous culture medium | Microbial Biotransformation nih.gov |

Synthesis of Related A-Ring Substituted Estrone Analogues

The reactivity of the C-2 and C-4 positions of the estrone A-ring is not limited to nitration. A variety of other electrophilic substitution reactions have been successfully performed, underscoring the general susceptibility of these positions to attack by electrophiles. These syntheses provide a broader context for the chemical behavior of the estrone scaffold.

For instance, electrophilic halogenation is readily achieved. Bromination of estrone ethers using reagents like N-bromosuccinimide (NBS) can lead to the formation of 2-bromo and 4-bromo regioisomers. Similarly, the synthesis of 2,4-bis(bromomethyl)-estrone methyl ether demonstrates the accessibility of both positions for functionalization. nih.gov These related syntheses confirm the electronic activation of the C-2 and C-4 positions by the C-3 oxygen substituent, which is the same underlying principle that governs the regioselectivity of nitration.

Preparation of Diverse Oxime and Ether Derivatives of Steroids

The chemical architecture of 4-Nitroestrone 3-methyl ether, featuring a ketone group at the C-17 position, provides a reactive site for the synthesis of a variety of derivatives. Among the most significant modifications are the preparation of oximes and their subsequent conversion to oxime ethers. These modifications are of interest in medicinal chemistry as they can alter the biological activity of the parent steroid.

The synthesis of steroidal oximes is a well-established process, classically achieved through the condensation reaction of a steroidal ketone with hydroxylamine (B1172632) (NH₂OH) or a hydroxylammonium salt, often in the presence of a base. nih.gov This reaction, when applied to a 17-ketosteroid like this compound, results in the formation of a 17-oxime derivative. The reaction typically proceeds by dissolving the steroidal ketone in a suitable solvent, such as ethanol (B145695) or pyridine (B92270), followed by the addition of hydroxylamine hydrochloride and a base like sodium hydroxide or pyridine to neutralize the liberated HCl. rsc.org The aminooxy group of hydroxylamine and its derivatives is a potent nucleophile that readily reacts with keto groups. nih.gov

Once the steroidal oxime is formed, it can be further modified to produce a diverse range of oxime ethers. This is typically achieved through an O-alkylation reaction of the oxime's hydroxyl group. organic-chemistry.orgresearchgate.net Various alkylating agents can be employed, leading to a wide array of ether derivatives. Common methods involve reacting the steroidal oxime with an alkyl halide in the presence of a base, such as potassium hydroxide in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach allows for the introduction of various alkyl, functionalized alkyl, or benzyl (B1604629) groups onto the oxime oxygen. nih.gov The synthesis of these ether derivatives is significant as the >C=N-O-R moiety can substantially influence the compound's biological properties.

The versatility of these synthetic methods allows for the creation of a library of derivatives from a single steroidal precursor. The table below illustrates examples of diverse oxime ether derivatives that can be synthesized from a steroidal ketone scaffold, showcasing the variety of functional groups that can be introduced.

Table 1: Examples of Oxime and Ether Derivatives Synthesized from Steroidal Ketones

| Starting Material Class | Reagents | Derivative Type | Resulting Functional Group |

|---|---|---|---|

| 17-Ketosteroid | Hydroxylamine Hydrochloride, Base | 17-Oxime | =N-OH |

| 17-Steroidal Oxime | Methyl Iodide, Base | 17-Oxime methyl ether | =N-O-CH₃ |

| 17-Steroidal Oxime | Benzyl Chloride, Base | 17-Oxime benzyl ether | =N-O-CH₂-C₆H₅ |

| 17-Steroidal Oxime | Chloroacetic Acid, Base | 17-Oxime carboxymethyl ether | =N-O-CH₂-COOH |

| 17-Ketosteroid | (Aminooxy)butylamine | 17-(Butoxyamine) derivative | =N-O-(CH₂)₄-NH₂ |

| 17-Ketosteroid | (Aminooxy)butanol | 17-(Butoxyalcohol) derivative | =N-O-(CH₂)₄-OH |

Preclinical Biological Evaluation of 4 Nitroestrone 3 Methyl Ether

Antineoplastic Investigations in Experimental Tumor Models

4-Nitroestrone (B1216102) 3-methyl ether has demonstrated efficacy as a growth inhibitor of mammary tumors induced by dimethylbenz(a)anthracene (DMBA) in rats. nih.gov Studies in both intact and ovariectomized rats have shown its antitumor activity. nih.gov Furthermore, the administration of this estrone (B1671321) derivative to rats before or after the introduction of DMBA was found to prevent the appearance of mammary tumors. nih.gov This suggests a potential role for the compound in both the prevention and treatment of certain types of mammary tumors in these preclinical models.

Table 1: Effect of 4-Nitroestrone 3-methyl ether on DMBA-Induced Mammary Tumors

| Animal Model | Treatment Status | Outcome |

|---|---|---|

| Rats | Intact | Effective growth inhibitor of tumors. nih.gov |

| Rats | Ovariectomized | Effective growth inhibitor of tumors. nih.gov |

| Rats | Pre- or Post-DMBA | Prevention of tumor appearance. nih.gov |

A unique aspect of the action of this compound on mammary tumors is its differential effect on different tumor types. nih.gov Specifically, the compound was observed to cause the destruction of adenocarcinomas. nih.gov In contrast, it permitted the appearance of fibroadenomas. nih.gov This selective activity highlights a specific mechanism of action against malignant epithelial tumors while not affecting benign fibroepithelial tumors in these rodent models.

Table 2: Differential Tumor Response to this compound

| Tumor Type | Effect |

|---|---|

| Adenocarcinomas | Destruction. nih.gov |

| Fibroadenomas | Appearance permitted. nih.gov |

The antitumor activity of this compound has been compared to that of other established agents. nih.gov Its efficacy was found to be comparable to that of tamoxifen (B1202) and nafoxidine. nih.gov However, its antitumor activity was surpassed by ovariectomy or the administration of pharmacological doses of 17 beta-estradiol 3-benzoate. nih.gov

Table 3: Comparative Antitumor Efficacy

| Treatment | Comparative Efficacy with this compound |

|---|---|

| Tamoxifen | Comparable. nih.gov |

| Nafoxidine | Comparable. nih.gov |

| Ovariectomy | Surpassed. nih.gov |

| 17 beta-estradiol 3-benzoate | Surpassed. nih.gov |

Endocrine System Responses in Animal Studies

Systemically, this compound induced noticeable changes in the endocrine organs of the treated animals. nih.gov The compound was found to cause focal atrophy within the pituitary and ovaries. nih.gov Despite these morphological changes, plasma prolactin levels remained unaffected by the treatment. nih.gov

In addition to its effects on the pituitary and ovaries, this compound exhibited a slight estrogenicity, as evidenced by its impact on uterine tissue. nih.gov The compound was observed to cause moderate hypertrophy of the uterus. nih.gov This indicates a degree of uterine tropism and growth-promoting activity in this specific organ, which contrasts with its atrophic effects on the pituitary and ovaries. nih.gov

Table 4: Systemic Endocrine Effects of this compound

| Organ/Hormone | Observed Effect |

|---|---|

| Pituitary | Focal atrophy. nih.gov |

| Ovaries | Focal atrophy. nih.gov |

| Uterus | Moderate hypertrophy. nih.gov |

| Plasma Prolactin | Unaffected. nih.gov |

Enzyme-Mediated Biological Activity of this compound

Estrogen Sulfotransferase (EST) Inhibition Kinetics and Potency

This compound, a synthetic derivative of estradiol (B170435), has been identified as an inhibitor of estrogen sulfotransferase (EST) cancer.govnih.gov. EST is a critical enzyme in the metabolism of estrogens, catalyzing the sulfoconjugation of estradiol and estrone. This process is significant in hormone-responsive tissues as it converts active estrogens into inactive forms that are unable to bind to the estrogen receptor, thereby regulating the local concentration of hormonally active estrogens.

The mechanism of inhibition for similar compounds often involves binding to the substrate-binding site of the sulfotransferase enzyme. The inhibition can be competitive, non-competitive, or mixed, affecting the enzyme's ability to bind its substrate or catalyze the sulfonation reaction nih.gov. The precise kinetic mechanism for this compound has not been detailed in the available literature.

Table 1: Estrogen Sulfotransferase (EST) Inhibition Data

| Compound | Target Enzyme | Inhibition Parameter | Value | Source |

| This compound | Estrogen Sulfotransferase (EST) | Not specified | Data not available | N/A |

| 4-nitroestra-1,3,5(10)-trien-17β-ol | Porcine Endometrial Sulfotransferase | Ki | 2.43 ± 0.16 µM | nih.gov |

Note: The table is populated with available data for a structurally related compound to provide context due to the absence of specific kinetic data for this compound.

Impact on Estrogen Receptor Levels via EST Modulation in vitro

The inhibition of estrogen sulfotransferase (EST) by compounds like this compound has a direct impact on the local concentration of active estrogens, which in turn can modulate the levels of estrogen receptors (ER) in target tissues cancer.govnih.gov. By preventing the inactivation of estrogens through sulfonation, EST inhibitors can lead to an increase in the intracellular concentration of active estrogens like estradiol.

Elevated levels of active estrogens can influence the expression of estrogen receptors, both ERα and ERβ. The relationship between estrogen levels and ER expression is complex and can be tissue-specific. In some contexts, sustained high levels of estrogen can lead to a downregulation of ER expression as a feedback mechanism to attenuate estrogen signaling. Conversely, in other scenarios, estrogen can stimulate the expression of its own receptor.

While it is established that this compound affects estrogen receptor levels through its inhibition of EST, specific in vitro studies quantifying this effect are not detailed in the currently available scientific literature. The antitumor activity observed for this compound in certain animal models of mammary tumors is thought to be, at least in part, mediated by its modulation of the estrogenic environment and subsequent effects on estrogen receptor signaling nih.gov. The destruction of adenocarcinomas while permitting the appearance of fibroadenomas in dimethylbenz(a)anthracene-induced rat mammary tumors suggests a nuanced interaction with estrogen-dependent pathways nih.gov.

Table 2: In Vitro Impact on Estrogen Receptor Levels

| Cell Line | Treatment | Change in ERα Level | Change in ERβ Level | Source |

| Not specified | This compound | Data not available | Data not available | N/A |

Note: This table is presented as a template. Currently, there is no available in vitro data specifically quantifying the impact of this compound on estrogen receptor levels.

Mechanisms of Action of 4 Nitroestrone 3 Methyl Ether at a Molecular Level

Steroid Hormone Receptor Interactions

The interaction of 4-Nitroestrone (B1216102) 3-methyl ether with steroid hormone receptors, particularly the estrogen receptor (ER), is a critical aspect of its mechanism of action. These interactions are characterized by specific binding affinities, the induction of conformational changes in the receptor, and the role of its metabolic transformation in receptor engagement.

Estrogen Receptor (ER) Binding Characteristics and Selectivity

While specific quantitative binding affinity data for 4-Nitroestrone 3-methyl ether to estrogen receptor subtypes (ERα and ERβ) is not extensively detailed in the provided search results, the compound is noted to possess slight estrogenicity. nih.gov This suggests that it does bind to estrogen receptors, albeit potentially with a lower affinity than endogenous estrogens like 17β-estradiol. The estrogenicity implies that its binding to the ER can elicit some of the downstream effects typically associated with estrogen signaling.

The concept of relative binding affinities (RBAs) is a common metric used to compare the binding of various compounds to the estrogen receptor, with 17β-estradiol often used as a reference. For instance, studies on other estrone (B1671321) derivatives have shown that structural modifications can significantly alter their RBA for the estrogen receptor. researchgate.net It is plausible that the nitro group and methyl ether modifications on the this compound molecule influence its binding characteristics and selectivity for ERα versus ERβ.

Ligand-Induced Conformational Changes and Their Functional Implications

The binding of a ligand to the estrogen receptor is known to induce specific conformational changes, which are crucial for the subsequent steps in signal transduction. nih.govelifesciences.orgnih.gov These structural alterations dictate whether the receptor will recruit coactivator or corepressor proteins, thereby determining the agonistic or antagonistic nature of the ligand's effect. elifesciences.org

Different ligands can induce distinct conformational shifts in both ERα and ERβ. nih.gov For example, estradiol (B170435) binding promotes a conformation that facilitates the recruitment of coactivator proteins, leading to transcriptional activation. nih.gov In contrast, antagonists induce different structural changes that may block this interaction. nih.gov While the precise conformational changes induced by this compound are not explicitly described in the available literature, its slight estrogenicity suggests that it likely promotes a receptor conformation that allows for at least partial activation of transcription. The unique structure of this compound likely results in a distinct receptor conformation, which could explain its specific biological activities, such as the differential effects on adenocarcinoma versus fibroadenoma growth. nih.gov

Role of Metabolic Dealkylation in Receptor Engagement

Aryl methyl ethers are known to undergo metabolic O-dealkylation in the body, a process often mediated by cytochrome P450 enzymes. nih.gov This reaction converts the methyl ether into a phenol (B47542). In the context of this compound, dealkylation would result in the formation of 4-nitroestrone.

The conversion to a phenolic metabolite can have significant implications for receptor binding. The presence of a hydroxyl group at the 3-position of the steroid A-ring is often a key determinant for high-affinity binding to the estrogen receptor. Therefore, the metabolic dealkylation of this compound to 4-nitroestrone could potentially represent a bioactivation step, leading to a metabolite with a higher affinity for the estrogen receptor. This process of metabolic activation is a common theme in the pharmacology of various compounds that interact with nuclear receptors. nih.gov

Enzymatic Pathways and Metabolic Fate

Influence on Estrogen Sulfotransferase Activity and Substrate Metabolism

This compound is an inhibitor of estrogen sulfotransferase (EST), an enzyme that plays a crucial role in regulating the levels of active estrogens. cancer.govnih.gov EST, also known as SULT1E1, catalyzes the sulfation of estrogens, converting them into water-soluble, biologically inactive conjugates that are readily excreted. nih.govnih.gov By inhibiting this enzyme, this compound can lead to an increase in the local concentrations of active estrogens within tissues.

The inhibition of EST can have significant physiological consequences. For instance, in hormone-dependent breast cancer cells, the activity of sulfotransferases is an important pathway for controlling intracellular hormone levels. nih.gov By blocking this pathway, this compound could potentiate the effects of endogenous estrogens in certain contexts. The activity of EST is also relevant in other tissues and can be influenced by various physiological and pathological conditions. nih.govmdpi.com

Investigation of In Vivo Biotransformation Pathways

The in vivo metabolism of this compound is expected to involve several biotransformation reactions. As mentioned, O-dealkylation is a likely pathway. nih.gov Additionally, other metabolic transformations common for steroids and nitroaromatic compounds may occur. These can include hydroxylation, reduction of the nitro group, and conjugation reactions such as glucuronidation and sulfation. nih.gov

The metabolites generated from these pathways can have their own distinct biological activities and receptor binding affinities. For example, the reduction of the nitro group to an amino group would produce a significantly different molecule with altered electronic and steric properties. A comprehensive understanding of the in vivo biotransformation of this compound is essential for fully elucidating its pharmacological profile.

Structure Activity Relationship Sar and Structural Determinants of 4 Nitroestrone 3 Methyl Ether Efficacy

Positional Isomerism and Nitration Site Specificity

The precise location of the nitro (-NO2) group on the estrogen's phenolic A-ring is a critical factor governing the compound's biological profile, particularly its ability to bind to the estrogen receptor (ER). The difference in activity between isomers, such as the 4-nitro and 2-nitro derivatives, highlights the sensitivity of the receptor's binding pocket to ligand structure.

Comparative studies between 4-nitro and 2-nitro estrogen analogs reveal significant differences in molecular conformation, receptor binding affinity, and gene induction capabilities. nih.gov Crystal structure analysis of 4-nitroestradiol and its related compound, 4-nitroestrone-3-methyl ether, shows that the nitro group's oxygen atoms are oriented perpendicularly to the aromatic A-ring. nih.gov This perpendicular, non-conjugating conformation is distinct from that of 2-nitroestradiol, where the nitro group is periplanar with the aromatic ring, allowing for electronic conjugation. nih.gov

This structural variance has profound functional consequences. 4-Nitroestradiol exhibits a relative binding affinity for the estrogen receptor that is 40-fold greater than that of the 2-nitro derivative. nih.gov Consequently, 4-nitroestradiol is an active inducer of responsive genes, whereas the 2-nitro analog is inefficient in gene stimulation. nih.gov While binding affinity is influenced by polar groups and the steroid skeleton, the capacity for gene induction may be linked to electronic changes in ring A that create a specific electronegative isopotential around the molecule. nih.gov These electronic characteristics can also induce conformational shifts in the rest of the steroid backbone, which may affect the precise fit of the molecule within the estrogen receptor. nih.gov

Table 1: Comparative Properties of 4-Nitro and 2-Nitro Estrogen Derivatives

| Feature | 4-Nitroestradiol | 2-Nitroestradiol |

| Nitro Group Orientation | Perpendicular to aromatic ring (non-conjugating) nih.gov | Periplanar with aromatic ring (conjugating) nih.gov |

| Relative Binding Affinity (RBA) for ER | 40-fold higher than 2-nitro derivative nih.gov | 1/1000th the affinity of estradiol (B170435) nih.gov |

| Gene Induction Capability | Active inducer of responsive genes nih.gov | Inefficient in gene stimulation nih.gov |

Functional Group Substitutions and Their Biological Impact

The introduction, removal, or modification of functional groups on the steroidal framework is a cornerstone of medicinal chemistry for optimizing drug efficacy. For estrogen derivatives, substitutions at position 4 of the A-ring, including nitro, amino, and halogen groups, significantly alter their biological activity.

The substitution of a nitro (-NO2) group or an amino (-NH2) group at the C2 or C4 position of the estradiol ring dramatically alters the ligand's interaction with the estrogen receptor. nih.gov The binding affinity of the 4-nitro analog for the estrogen receptor is significantly reduced compared to estradiol. nih.gov

Furthermore, these substitutions impact the binding mechanism. The presence of a nitro group at the C4 position eliminates the positive cooperativity typically observed in estradiol-estrogen receptor interactions. nih.gov Even more strikingly, the introduction of an amino group at position 4 (or position 2) causes a switch from a positive to a negative cooperative binding mechanism. nih.gov These findings support an "induced-fit" model for ligand-receptor interactions, where the nature of the substituent dictates the conformational changes in the receptor upon binding. nih.gov

Table 2: Impact of A-Ring Substituents on Estradiol-ER Binding

| Substituent | Position | Relative Binding Affinity (% of Estradiol) | Effect on Binding Cooperativity |

| Nitro (-NO2) | 4 | Reduced nih.gov | Eliminates positive cooperativity nih.gov |

| Amino (-NH2) | 4 | Reduced (0.008% - 8%) nih.gov | Induces negative cooperativity nih.gov |

| Amino (-NH2) | 2 | Reduced (0.008% - 8%) nih.gov | Induces negative cooperativity nih.gov |

The introduction of halogen atoms (e.g., chlorine, fluorine) into the structure of estrogen receptor ligands is a strategy used to modulate their biological properties, including antineoplastic (anticancer) activity. nih.gov Halogenation can influence a compound's hydrophobicity, electronic distribution, and steric profile, thereby affecting its binding to the estrogen receptor and its subsequent agonist or antagonist effects. nih.gov

In various series of synthetic estrogen receptor modulators, the presence and position of halogen substituents can be critical for high binding affinity. nih.gov For instance, studies on triphenylethylene (B188826) derivatives, which are structurally related to the anti-cancer drug Tamoxifen (B1202), show that a para-chlorine substitution can have a detrimental effect on anti-estrogenic activity. mdpi.com In broader studies of halogenated disinfection byproducts that interact with hormone receptors, the endocrine disruption efficacy often follows the order of iodinated > brominated > chlorinated species, suggesting that the type and size of the halogen are important factors. acs.org The binding of these halogenated compounds to steroid receptors is governed by a combination of hydrophobic bonding, hydrogen bonding, and specific halogen bonding. acs.org This indicates that strategic halogenation can be a tool to fine-tune the antineoplastic profile of estrogen-like compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to systematically investigate the link between the chemical structure of a compound and its biological activity. These in silico methods are crucial for predicting the efficacy of novel molecules and for optimizing existing drug candidates.

QSAR models are developed to predict the binding affinity of various chemicals to estrogen receptors (ERα and ERβ). researchgate.net These models use computational techniques to establish a mathematical correlation between a set of calculated molecular properties (descriptors) and experimentally determined biological activity, such as relative binding affinity (RBA). researchgate.netbiointerfaceresearch.com

Commonly used QSAR methods include Comparative Molecular Field Analysis (CoMFA), which evaluates the steric (shape) and electrostatic (charge) fields of a molecule. researchgate.net Successful CoMFA models have demonstrated a high correlation between these calculated fields and the RBA of estrogenic compounds. researchgate.net Other important molecular descriptors used in QSAR modeling for ER binding include:

Hydrophobicity (LogP): The molecule's affinity for fatty or nonpolar environments, which can influence its interaction with hydrophobic regions of the receptor's binding pocket. researchgate.netvegahub.eu

Molecular Shape and Size Descriptors: Properties like molecular volume and width can influence how well a ligand fits into the binding cavity of the receptor. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to participate in electronic interactions. mdpi.com

Hydrogen Bonding Capacity: The presence of functional groups like aromatic hydroxyls (-OH) is a key descriptor, accounting for the ability to form hydrogen bonds with amino acid residues in the ER binding site. vegahub.eu

By analyzing these descriptors, QSAR models can provide a rational basis for understanding ligand selectivity and for designing new compounds, like derivatives of 4-Nitroestrone (B1216102) 3-methyl ether, with potentially enhanced ER binding affinity. researchgate.netresearchgate.net

Predictive Models for Biological Activities Based on Structural Features

While specific quantitative structure-activity relationship (QSAR) models exclusively for 4-nitroestrone 3-methyl ether are not extensively documented in publicly available research, the development of predictive models for its biological target, estrogen sulfotransferase (SULT1E1), offers significant insights into the structural determinants of its efficacy. As a synthetic derivative of estradiol, this compound is known to inhibit estrogen sulfotransferase, an enzyme crucial in estrogen homeostasis. nih.govcancer.gov Therefore, predictive models for SULT1E1 ligands can elucidate the key molecular features that govern the inhibitory activity of compounds like this compound.

In recent years, computational or in silico approaches have become instrumental in predicting the biological activities of chemical compounds, thereby accelerating drug discovery and reducing the reliance on extensive experimental testing. dovepress.com These models are built on the principle that the biological activity of a compound is directly related to its molecular structure. For SULT1E1, various predictive models have been developed, leveraging techniques such as pharmacophore modeling and machine learning. nih.gov

A notable approach in this area involves the use of molecular dynamics simulations to understand the flexibility of the SULT1E1 enzyme and to sample different protein conformations. nih.gov This information is then used to develop pharmacophores, which are three-dimensional arrangements of essential molecular features that a molecule must possess to interact with a specific biological target. These pharmacophore models serve as the foundation for predicting whether a compound will bind to and potentially inhibit SULT1E1. nih.gov

To enhance the predictive power of these models, machine learning algorithms are often employed. nih.govfrontiersin.org These algorithms can identify complex patterns and relationships between a compound's structural features and its biological activity that may not be apparent from simple models. For instance, a prediction model for SULT1E1 ligands successfully screened the DrugBank database, a collection of approved and experimental drugs, and identified several known and new ligands for the enzyme. nih.gov Subsequent biochemical assays confirmed the in silico predictions, validating the accuracy of the model. nih.gov

The table below summarizes the key aspects of predictive modeling for SULT1E1 inhibitors, which is directly relevant to understanding the activity of this compound.

| Modeling Technique | Key Features | Application to SULT1E1 | Predictive Success |

| Pharmacophore Modeling | 3D arrangement of essential interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions). | Development of models to identify potential SULT1E1 substrates and inhibitors. nih.gov | Successfully used as a cornerstone in predictive models for SULT1E1 ligands. nih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand enzyme flexibility and conformations. | Employed to investigate the flexibility of the SULT1E1 enzyme. nih.gov | Provided insights into protein conformations for developing more accurate pharmacophores. nih.gov |

| Machine Learning | Utilizes algorithms to learn from data and make predictions. | Applied for the refinement of predictive models for SULT1E1 ligands. nih.gov | Enhanced the accuracy of predictions, leading to the successful identification of new inhibitors. nih.gov |

| In Silico Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Used to analyze the binding mechanism of inhibitors to SULT isoforms. frontiersin.org | Elucidated the inhibition mechanism of various compounds on SULT1B1, a related sulfotransferase. frontiersin.org |

Furthermore, QSAR studies on broader classes of compounds, such as nitroaromatic compounds, provide a framework for understanding how specific structural motifs contribute to biological activity. nih.govnih.gov These studies quantitatively correlate molecular descriptors (e.g., electronic properties, hydrophobicity, steric effects) with the toxicological or pharmacological effects of the compounds. nih.gov The presence of the nitro group on the estrone (B1671321) scaffold of this compound is a critical structural feature that can be analyzed using such predictive modeling principles to better understand its inhibitory effect on SULT1E1.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been employed to predict the binding modes and affinities of 4-Nitroestrone (B1216102) 3-methyl ether with various protein targets, primarily focusing on those involved in estrogen signaling and metabolism.

Prediction of Binding Modes with Estrogen Receptor Subtypes

While direct molecular docking studies for 4-Nitroestrone 3-methyl ether are not extensively detailed in the available literature, inferences can be drawn from studies on structurally related nitrated estrogens. The binding of estrogens to the estrogen receptor (ER) is primarily driven by the phenolic A-ring, which mimics the natural ligand 17β-estradiol. Key interactions typically involve hydrogen bonds between the hydroxyl group at the C3 position of the steroid and the amino acid residues Glutamate 353 (Glu353) and Arginine 394 (Arg394), as well as a water molecule within the ligand-binding pocket. A crucial π-stacking interaction often occurs between the aromatic A-ring and the phenyl ring of Phenylalanine 404 (Phe404).

The presence of a nitro group at the C4 position and a methyl ether at the C3 position on the A-ring of this compound significantly alters these canonical interactions. The methyl ether at C3 would preclude the classic hydrogen bond donation to Glu353 and Arg394. Instead, the ether oxygen could potentially act as a hydrogen bond acceptor. The bulky and electron-withdrawing nitro group at the C4 position is expected to introduce steric hindrance and alter the electronic landscape of the A-ring, likely affecting the optimal positioning within the binding pocket and the π-stacking interaction with Phe404.

Studies on 4-nitroestradiol have shown a reduced binding affinity for the estrogen receptor compared to estradiol (B170435). nih.gov The introduction of the nitro group at the C4 position has been found to eliminate the positive cooperativity of estradiol binding, suggesting a different binding mechanism. nih.gov It is plausible that this compound would exhibit a similarly altered binding mode, characterized by a different set of interactions with key residues in the binding sites of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

| Receptor Subtype | Key Interacting Residues (Predicted) | Predicted Nature of Interaction | Anticipated Effect on Binding Affinity |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Glu353, Arg394, Phe404, His524 | Altered H-bonding due to 3-methyl ether; Steric hindrance and modified π-stacking from 4-nitro group. | Reduced affinity compared to estradiol. |

| Estrogen Receptor β (ERβ) | Glu305, Arg346, Phe356, His475 | Similar to ERα, with potential for subtype-specific differences in accommodating the substituted A-ring. | Likely reduced affinity, with potential for subtype selectivity. |

Theoretical Analysis of Binding to Other Steroid-Metabolizing Enzymes

Computational studies can also predict the interaction of this compound with enzymes involved in steroid biosynthesis and metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD).

Aromatase (CYP19A1): Aromatase is responsible for the conversion of androgens to estrogens. Inhibitors of this enzyme are crucial in treating hormone-dependent cancers. Molecular docking of steroidal inhibitors into the active site of aromatase often involves interactions with residues such as Phenylalanine 134 (Phe134), Phenylalanine 221 (Phe221), and Tryptophan 224 (Trp224) through π-stacking and hydrophobic interactions. The substituted A-ring of this compound would likely influence its fit and interaction within the active site, potentially positioning it as a modulator of aromatase activity.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of less active 17-keto steroids (like estrone) to more potent 17-hydroxy steroids (like estradiol). The binding of estrone (B1671321) derivatives to 17β-HSD1 typically involves hydrogen bonding and hydrophobic interactions within the substrate-binding pocket. The 4-nitro and 3-methoxy substituents on the A-ring could alter the binding orientation and affinity of the compound for 17β-HSD, thereby theoretically modulating its enzymatic activity.

| Enzyme | Potential Interacting Residues | Predicted Mode of Interaction |

|---|---|---|

| Aromatase (CYP19A1) | Phe134, Phe221, Trp224, Asp309 | Hydrophobic and π-stacking interactions with the steroid core; potential for altered positioning due to A-ring substituents. |

| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Ser142, His221, Glu282 | Modified hydrogen bonding and hydrophobic interactions within the substrate binding pocket. |

Conformational Analysis and Stereochemical Insights

Computational methods are invaluable for exploring the three-dimensional structure and conformational flexibility of molecules like this compound.

Evaluation of Nitro Group Orientation and Aromatic Ring Conjugation

A key stereochemical feature of this compound is the orientation of the nitro group relative to the plane of the aromatic A-ring. Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to determine the most stable conformation.

In many nitrated aromatic compounds, steric hindrance between the nitro group and adjacent substituents forces the nitro group to twist out of the plane of the aromatic ring. In the case of this compound, the nitro group at C4 is adjacent to the methoxy (B1213986) group at C3 and the C6 of the steroidal B-ring. This steric crowding would likely lead to a non-planar arrangement, where the nitro group is rotated by a significant dihedral angle with respect to the A-ring.

This rotation has important electronic consequences. A planar arrangement would allow for maximum conjugation between the π-system of the nitro group and the aromatic ring, enhancing the electron-withdrawing effect of the nitro group. As the nitro group twists out of the plane, this conjugation is diminished. The degree of this twist, therefore, represents a balance between steric repulsion and the stabilizing effect of π-electron delocalization. Computational studies on similar nitro-aromatic systems have shown that the energy barrier to rotation of the nitro group is relatively low, suggesting that the group may have considerable rotational freedom at physiological temperatures.

| Molecular Feature | Predicted Conformation | Method of Evaluation | Implication |

|---|---|---|---|

| Nitro Group Torsion Angle (C3-C4-N-O) | Significantly twisted out of the A-ring plane | Density Functional Theory (DFT) calculations | Reduced π-conjugation with the aromatic ring, influencing electronic properties and intermolecular interactions. |

| A-Ring Planarity | Largely planar, with minor puckering | Energy minimization and molecular dynamics simulations | Maintains the core aromatic character necessary for steroid receptor recognition. |

Advanced Research Methodologies in the Study of 4 Nitroestrone 3 Methyl Ether

In Vitro Receptor Binding Assays for Estrogen Receptors

To understand the mechanism of action of 4-Nitroestrone (B1216102) 3-methyl ether, it is essential to determine its affinity for estrogen receptors (ERs), which are key mediators of hormonal signaling. In vitro receptor binding assays are fundamental in quantifying this interaction.

Competitive binding assays are a common approach. These assays typically utilize a radiolabeled form of estradiol (B170435), the natural ligand for ERs, and measure the ability of a test compound, such as 4-Nitroestrone 3-methyl ether, to displace the radioligand from the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50 value. This value is then used to calculate the relative binding affinity (RBA) compared to estradiol.

The following table outlines the principles of a typical in vitro estrogen receptor binding assay:

| Step | Description | Purpose |

| Receptor Preparation | Isolation of estrogen receptors from a suitable source, such as rat uterine tissue or recombinant expression systems. | To obtain a purified and functional source of ERα and ERβ. |

| Radioligand Incubation | Incubation of the receptors with a constant concentration of a radiolabeled estrogen, such as [³H]estradiol. | To allow the radioligand to bind to the estrogen receptors. |

| Competitive Displacement | Addition of increasing concentrations of the unlabeled test compound (e.g., this compound). | To measure the ability of the test compound to compete with the radioligand for binding to the receptor. |

| Separation of Bound and Free Ligand | Separation of the receptor-bound radioligand from the unbound radioligand, often using techniques like filtration or precipitation. | To quantify the amount of radioligand that remains bound to the receptor in the presence of the competitor. |

| Quantification | Measurement of the radioactivity in the bound fraction using a scintillation counter. | To determine the extent of radioligand displacement at each concentration of the test compound. |

| Data Analysis | Plotting the percentage of radioligand binding against the logarithm of the competitor concentration to determine the IC50 value. | To calculate the relative binding affinity (RBA) of the test compound. |

Enzymatic Activity Assays for Steroid-Modifying Enzymes

This compound has been identified as an inhibitor of estrogen sulfotransferase (EST), an enzyme that plays a critical role in regulating the levels of active estrogens. cancer.gov Enzymatic activity assays are employed to quantify the inhibitory potency of this compound.

These assays typically involve incubating the enzyme (e.g., porcine endometrial sulfotransferase) with its substrate (e.g., estradiol) and a cofactor, in the presence and absence of the inhibitor. The rate of product formation is then measured to determine the extent of inhibition. For estrogen sulfotransferase, this often involves measuring the formation of the sulfoconjugated estrogen product.

One study on related 4-substituted estra-1,3,5(10)-trien-17β-ols detailed the methodology for assessing the inhibition of porcine endometrial sulfotransferase. nih.gov The inhibitory constant (Ki) for 4-nitroestra-1,3,5(10)-trien-17β-ol, a structurally similar compound, was determined to be 2.43 ± 0.16 µM, which was a sixfold stronger inhibition compared to the unsubstituted parent steroid. nih.gov This indicates that the nitro-substitution at the C-4 position enhances the inhibitory activity against estrogen sulfotransferase.

The general steps in an enzymatic activity assay for steroid-modifying enzymes are as follows:

| Step | Description | Purpose |

| Enzyme and Substrate Preparation | Purified enzyme and its specific substrate are prepared in a suitable buffer. | To have the necessary components for the enzymatic reaction. |

| Inhibitor Incubation | The enzyme is pre-incubated with various concentrations of the inhibitor (this compound). | To allow the inhibitor to bind to the enzyme. |

| Reaction Initiation | The reaction is initiated by the addition of the substrate. | To start the enzymatic conversion of the substrate to the product. |

| Reaction Termination | The reaction is stopped after a specific time period, often by adding a chemical that denatures the enzyme. | To ensure that the measured product formation corresponds to a defined reaction time. |

| Product Quantification | The amount of product formed is quantified using techniques such as chromatography or spectrophotometry. | To determine the rate of the enzymatic reaction and the extent of inhibition. |

| Kinetic Analysis | The data is analyzed using enzyme kinetic models (e.g., Michaelis-Menten) to determine kinetic parameters like Ki. | To characterize the potency and mechanism of inhibition. |

Cell Culture-Based Assays for Proliferation and Cytostatic Effects

To assess the functional consequences of the biochemical interactions of this compound, cell culture-based assays are indispensable. These assays are used to determine the compound's effects on cell proliferation and its potential cytostatic (growth-inhibiting) properties, particularly in cancer cell lines.

Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of the cells. A reduction in metabolic activity is indicative of either cell death or a decrease in cell proliferation.

While specific studies on the direct application of this compound in such assays are not detailed in the provided search results, research on other nitrostyrene (B7858105) derivatives has demonstrated their anti-proliferative and cytotoxic effects on various cancer cell lines. For instance, 3,4-methylenedioxy-β-nitrostyrene has been shown to inhibit the adhesion and migration of triple-negative breast cancer cells without affecting cell viability at the tested concentrations. nih.govresearchgate.net

The following table outlines the general procedure for an MTT assay:

| Step | Description | Purpose |

| Cell Seeding | Cancer cells (e.g., breast cancer cell lines) are seeded in a multi-well plate and allowed to adhere. | To establish a uniform population of cells for treatment. |

| Compound Treatment | The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). | To expose the cells to the compound and observe its effects. |

| MTT Addition | MTT reagent is added to each well and incubated. | To allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals. |

| Formazan Solubilization | A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. | To create a colored solution whose absorbance can be measured. |

| Absorbance Measurement | The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. | To quantify the amount of formazan, which is proportional to the number of viable cells. |

| Data Analysis | The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined. | To assess the cytostatic or cytotoxic potential of the compound. |

Preclinical Animal Models for Efficacy and Systemic Response Assessment

A key preclinical model used to investigate the effects of this compound is the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats. DMBA is a potent carcinogen that reliably induces mammary tumors in rats, providing a relevant model for studying breast cancer.

In a study utilizing this model, this compound was shown to be an effective growth inhibitor of DMBA-induced rat mammary tumors in both intact and ovariectomized rats. nih.gov The compound's antitumor activity was comparable to that of established antiestrogen (B12405530) drugs like tamoxifen (B1202) and nafoxidine. nih.gov Notably, the study also observed that this compound led to the destruction of adenocarcinomas while permitting the appearance of fibroadenomas. nih.gov Systemically, the compound caused focal atrophy in the pituitary and ovaries and moderate hypertrophy of the uterus. nih.gov

The table below summarizes the key aspects of the DMBA-induced mammary tumor model for assessing the efficacy of this compound:

| Aspect | Description | Relevance |

| Animal Model | Female Sprague-Dawley or Wistar rats are commonly used. | These strains are susceptible to DMBA-induced mammary carcinogenesis. |

| Tumor Induction | A single oral gavage or intramammary injection of DMBA is administered to induce mammary tumors. f1000research.comnih.govwcrj.net | This method reliably produces tumors that can be monitored and measured. |

| Treatment | Once tumors are established, rats are treated with this compound, typically through daily administration. nih.gov | This allows for the assessment of the compound's ability to inhibit tumor growth. |

| Efficacy Assessment | Tumor size is measured regularly, and at the end of the study, tumors are excised, weighed, and subjected to histological analysis. f1000research.com | This provides quantitative data on the antitumor efficacy of the compound. |

| Systemic Response | Organs such as the uterus, ovaries, and pituitary gland are examined for any changes. Blood samples may be collected to measure hormone levels. nih.gov | This helps to understand the broader physiological effects of the compound. |

Chromatographic and Spectroscopic Techniques for Structural Characterization in Biological Contexts

The structural characterization and quantification of this compound and its potential metabolites in biological matrices (e.g., plasma, urine, tissue) rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

High-performance liquid chromatography (HPLC) is a fundamental separation technique used to isolate the parent compound and its metabolites from complex biological samples. protocols.io When coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), it provides a powerful analytical tool for both qualitative and quantitative analysis. protocols.ioresearchgate.net HPLC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations.

Nuclear magnetic resonance (NMR) spectroscopy is another invaluable tool for the structural elucidation of compounds. While not typically used for routine quantification in biological samples due to lower sensitivity compared to MS, NMR provides detailed information about the chemical structure of a molecule, which is essential for confirming the identity of metabolites. nih.govchemicalbook.comchemicalbook.comspectrabase.com

The following table highlights the application of these techniques in the study of this compound in biological contexts:

| Technique | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound and its metabolites from biological matrices. | High-resolution separation, versatility with different column chemistries. |

| Mass Spectrometry (MS) | Detection and identification of the compound and its metabolites based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis and highly selective quantification using multiple reaction monitoring (MRM). | Enhanced selectivity and sensitivity, provides structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural determination of the parent compound and its metabolites. | Provides detailed information about the molecular structure, including stereochemistry. |

Emerging Avenues and Future Research Perspectives

Identification of Novel Biological Targets and Pathways

Current understanding primarily links the action of 4-Nitroestrone (B1216102) 3-methyl ether to the inhibition of estrogen sulfotransferase (SULT1E1). nih.gov This enzyme plays a crucial role in the inactivation of estrogens by converting them into water-soluble sulfate (B86663) conjugates, thereby regulating their local availability in tissues. By inhibiting SULT1E1, 4-Nitroestrone 3-methyl ether can modulate estrogen homeostasis, which is particularly relevant in hormone-dependent cancers like breast cancer.

However, it is plausible that this compound interacts with other cellular targets and signaling pathways. Future research should aim to elucidate these off-target effects and alternative mechanisms of action. A comprehensive screening against a panel of enzymes and receptors would be a critical first step. Investigating its impact on downstream signaling cascades affected by estrogen metabolism, such as those involved in cell proliferation, apoptosis, and angiogenesis, will provide a more complete picture of its pharmacological profile. Uncovering these novel interactions could reveal new therapeutic applications and potential mechanisms of resistance.

Rational Design of Next-Generation this compound Analogues

Building upon the foundational structure of this compound, the rational design of next-generation analogues presents a promising avenue for enhancing its therapeutic properties. Structure-activity relationship (SAR) studies are essential to identify the key chemical moieties responsible for its inhibitory activity against SULT1E1 and any newly identified targets.

Systematic modifications to the core structure could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic profiles. For instance, alterations to the nitro group and the methyl ether could influence binding affinity and metabolic stability. The goal of such medicinal chemistry efforts would be to create derivatives with enhanced efficacy and reduced potential for off-target effects. Computational modeling and in silico screening can aid in prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Application of Advanced Proteomic and Metabolomic Profiling in Mechanistic Studies

To gain a deeper understanding of the cellular response to this compound, the application of advanced "omics" technologies is indispensable. Proteomic analysis can identify global changes in protein expression and post-translational modifications following treatment with the compound. This can help to map the signaling pathways that are perturbed and to identify potential biomarkers of response or resistance.

Metabolomic profiling, on the other hand, can provide a snapshot of the metabolic alterations induced by the compound. nih.gov Given its role as an inhibitor of steroid metabolism, a detailed analysis of the steroid metabolome in response to treatment would be particularly insightful. nih.gov This could confirm its mechanism of action in a biological system and may reveal unexpected effects on other metabolic pathways. Integrating proteomic and metabolomic data will offer a systems-level view of the compound's impact on cellular physiology and could uncover novel mechanisms of action.

Development of Enhanced Preclinical Models for Translational Research

The evaluation of this compound and its future analogues will require sophisticated preclinical models that can accurately predict clinical outcomes. Traditional two-dimensional cell cultures have limitations in recapitulating the complexity of a tumor microenvironment. Therefore, the development and use of three-dimensional (3D) organoid cultures and patient-derived xenograft (PDX) models are crucial.

Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the architecture and function of in vivo tissues, providing a more physiologically relevant platform for drug screening. PDX models, where patient tumor tissue is implanted into immunodeficient mice, can preserve the heterogeneity of the original tumor and are valuable for assessing therapeutic efficacy in a more realistic in vivo setting. The use of these advanced models will be critical for the preclinical validation of this compound and its derivatives.

Exploration of Combination Strategies with Other Modalities

To maximize the therapeutic potential of this compound, exploring its use in combination with other anticancer agents is a logical next step. Given its mechanism of action, combining it with therapies that also target hormone signaling pathways, such as selective estrogen receptor modulators (SERMs) or aromatase inhibitors, could lead to synergistic effects.

Furthermore, combination with cytotoxic chemotherapies or targeted agents, such as CDK4/6 inhibitors, which have shown efficacy in hormone receptor-positive breast cancer, should be investigated. Preclinical studies in relevant cancer models will be necessary to identify the most effective combination partners and to understand the underlying mechanisms of any observed synergy. Such combination strategies could potentially overcome drug resistance and improve treatment outcomes for patients with hormone-dependent cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.